molecular formula C14H17ClINO3 B8162018 tert-Butyl 3-(2-chloro-5-iodophenoxy)azetidine-1-carboxylate

tert-Butyl 3-(2-chloro-5-iodophenoxy)azetidine-1-carboxylate

Cat. No.: B8162018
M. Wt: 409.64 g/mol
InChI Key: ZHLWPTCOOGWBRR-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-chloro-5-iodophenoxy)azetidine-1-carboxylate is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl ester group, a chlorinated and iodinated phenoxy group, and an azetidine ring. It is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-chloro-5-iodophenoxy)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate is synthesized by reacting 2-chloro-5-iodophenol with an appropriate base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

    Azetidine Ring Formation: The azetidine ring is formed by reacting the phenoxy intermediate with an azetidine precursor, such as azetidine-1-carboxylic acid tert-butyl ester, under basic conditions.

    Final Product Formation: The final product, this compound, is obtained by purifying the reaction mixture using techniques like column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-chloro-5-iodophenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions (chlorine and iodine).

    Oxidation and Reduction Reactions: The azetidine ring and phenoxy group can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like azido or thiol-substituted derivatives.

    Oxidation Products: Oxidized forms of the phenoxy group or azetidine ring.

    Reduction Products: Reduced forms of the phenoxy group or azetidine ring.

    Hydrolysis Products: The corresponding carboxylic acid derivative.

Scientific Research Applications

tert-Butyl 3-(2-chloro-5-iodophenoxy)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-chloro-5-iodophenoxy)azetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms (chlorine and iodine) can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(2-chlorophenoxy)azetidine-1-carboxylate: Lacks the iodine atom, which may affect its reactivity and biological activity.

    tert-Butyl 3-(2-iodophenoxy)azetidine-1-carboxylate: Lacks the chlorine atom, which may influence its chemical properties and applications.

    tert-Butyl 3-(2-bromophenoxy)azetidine-1-carboxylate:

Uniqueness

tert-Butyl 3-(2-chloro-5-iodophenoxy)azetidine-1-carboxylate is unique due to the presence of both chlorine and iodine atoms on the phenoxy group. This dual halogenation can enhance its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-(2-chloro-5-iodophenoxy)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClINO3/c1-14(2,3)20-13(18)17-7-10(8-17)19-12-6-9(16)4-5-11(12)15/h4-6,10H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLWPTCOOGWBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC(=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClINO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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